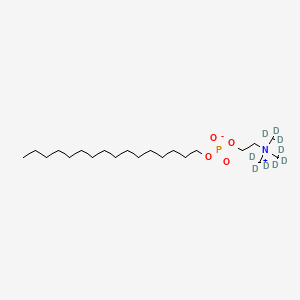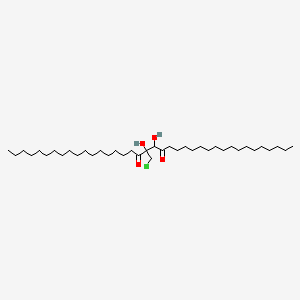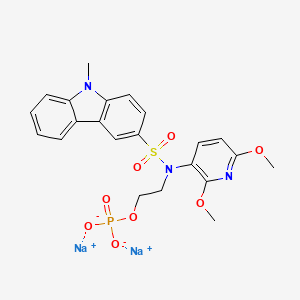
Anticancer agent 61
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 61 is a synthetic compound developed for its potent anticancer properties. It has shown significant efficacy in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a promising candidate for cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 61 involves multiple steps, starting with the preparation of the core structureCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline the production process and maintain consistency .
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 61 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific reactants tailored to achieve the desired chemical transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the reactions .
Major Products
These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis .
Aplicaciones Científicas De Investigación
Anticancer agent 61 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of anticancer agents.
Biology: It is employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: It is being evaluated in preclinical and clinical trials for its potential as a cancer therapeutic.
Industry: It is used in the development of new anticancer drugs and formulations.
Mecanismo De Acción
The mechanism of action of Anticancer agent 61 involves multiple pathways. It primarily targets the DNA of cancer cells, causing DNA damage and triggering apoptosis. It also inhibits key enzymes involved in cell proliferation, such as topoisomerases and kinases. Additionally, it modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, to suppress cancer cell growth and induce cell death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Anticancer agent 61 include:
Paclitaxel: A natural anticancer compound known for its ability to stabilize microtubules and inhibit cell division.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Cisplatin: A platinum-based compound that forms DNA crosslinks and induces apoptosis.
Uniqueness
This compound is unique in its ability to target multiple pathways simultaneously, making it highly effective against various types of cancer. Its synthetic nature also allows for structural modifications to enhance its efficacy and reduce side effects, providing a significant advantage over natural compounds .
Propiedades
Fórmula molecular |
C22H22N3Na2O8PS |
|---|---|
Peso molecular |
565.4 g/mol |
Nombre IUPAC |
disodium;2-[(2,6-dimethoxypyridin-3-yl)-(9-methylcarbazol-3-yl)sulfonylamino]ethyl phosphate |
InChI |
InChI=1S/C22H24N3O8PS.2Na/c1-24-18-7-5-4-6-16(18)17-14-15(8-9-19(17)24)35(29,30)25(12-13-33-34(26,27)28)20-10-11-21(31-2)23-22(20)32-3;;/h4-11,14H,12-13H2,1-3H3,(H2,26,27,28);;/q;2*+1/p-2 |
Clave InChI |
MXTPMEUEMLWOTC-UHFFFAOYSA-L |
SMILES canónico |
CN1C2=C(C=C(C=C2)S(=O)(=O)N(CCOP(=O)([O-])[O-])C3=C(N=C(C=C3)OC)OC)C4=CC=CC=C41.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


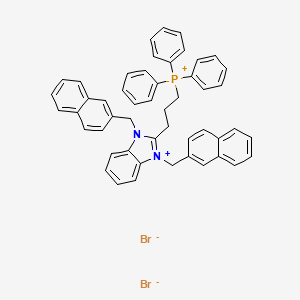
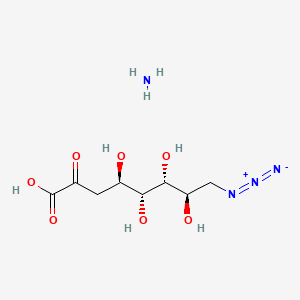
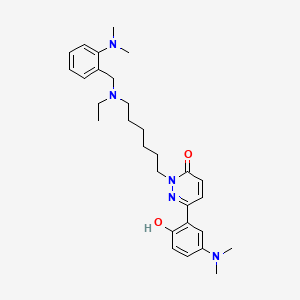

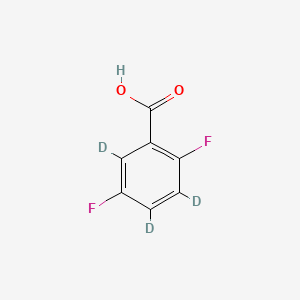




![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)

